![molecular formula C13H17N3O4 B13358875 4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B13358875.png)
4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidinyl group, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents such as methyl iodide.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the pyridine and pyrrolidinyl groups through an amide bond formation reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions
5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can be used to replace functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may interact with receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
4-oxo-1,4-dihydro-2-pyridinecarboxamide: Lacks the methoxy and pyrrolidinyl groups.
5-methoxy-1,4-dihydro-2-pyridinecarboxamide: Lacks the oxo and pyrrolidinyl groups.
N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide: Lacks the methoxy and oxo groups.
Uniqueness
The unique combination of functional groups in 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide gives it distinct chemical and biological properties. The presence of both the methoxy and pyrrolidinyl groups may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
This detailed article provides a comprehensive overview of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H17N3O4 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
5-methoxy-4-oxo-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C13H17N3O4/c1-20-11-8-15-9(7-10(11)17)13(19)14-4-6-16-5-2-3-12(16)18/h7-8H,2-6H2,1H3,(H,14,19)(H,15,17) |
InChI 键 |
HVBXQWOVPRFSBJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CNC(=CC1=O)C(=O)NCCN2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)

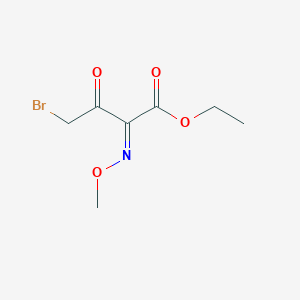
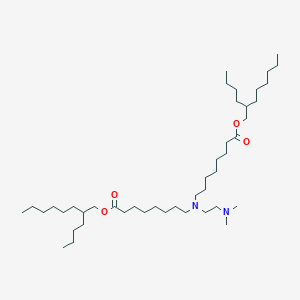
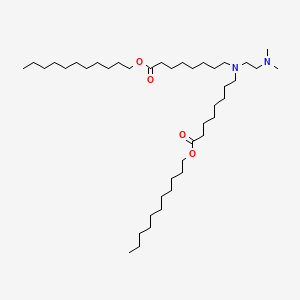
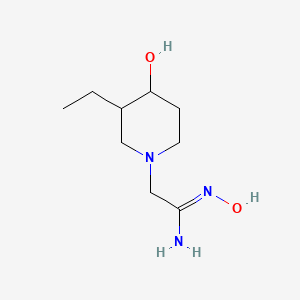
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
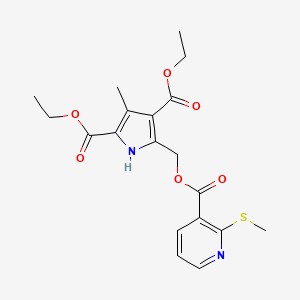

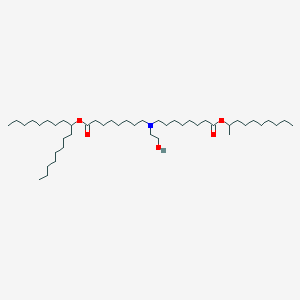
![4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
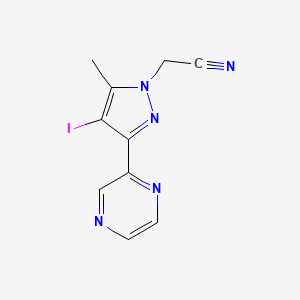
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358878.png)
![4-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358884.png)
